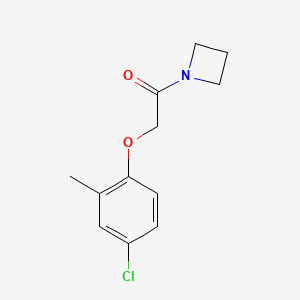

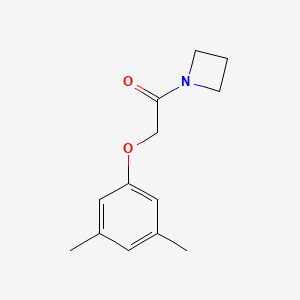

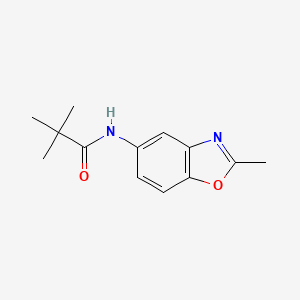

![molecular formula C14H12FNOS B7474738 Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)

Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first- and second-generation EGFR inhibitors.

Wirkmechanismus

Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone selectively and irreversibly inhibits the activity of mutant EGFRs that contain the T790M resistance mutation, which is the most common mechanism of resistance to first- and second-generation EGFR inhibitors. This inhibition leads to the suppression of downstream signaling pathways that are responsible for cell proliferation, survival, and angiogenesis.

Biochemical and Physiological Effects

Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone has been shown to have several biochemical and physiological effects on NSCLC cells. It can induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of various genes that are involved in cell proliferation and survival. Moreover, Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone can also inhibit angiogenesis by reducing the expression of vascular endothelial growth factor and its receptor.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone in lab experiments is its high selectivity and potency towards mutant EGFRs that contain the T790M resistance mutation. This allows researchers to study the specific effects of EGFR inhibition on NSCLC cells that have developed resistance to first- and second-generation EGFR inhibitors. However, one of the limitations of using Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone is its irreversible binding to EGFR, which can lead to off-target effects and toxicity in normal cells.

Zukünftige Richtungen

There are several future directions for the research and development of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone. One of the main directions is to investigate the potential of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone in combination with other targeted therapies or immunotherapies for the treatment of NSCLC patients. Another direction is to explore the use of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone in other types of cancer that are driven by EGFR mutations. Moreover, there is a need to develop new strategies to overcome the resistance to Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone that may develop over time.

Synthesemethoden

The synthesis of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone involves a multistep process that starts with the reaction of 4-fluorobenzylamine with 2-bromo-5-(4-fluorophenyl)thiophene, followed by the reaction of the resulting intermediate with azetidine-2,4-dione. The final product is obtained by further purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC patients who have developed resistance to first- and second-generation EGFR inhibitors. Several studies have shown that Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone can effectively inhibit the growth of EGFR-mutant NSCLC cells both in vitro and in vivo. Moreover, Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone has also shown promising results in patients with central nervous system metastases, which is a common complication in NSCLC patients.

Eigenschaften

IUPAC Name |

azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNOS/c15-11-4-2-10(3-5-11)12-6-7-13(18-12)14(17)16-8-1-9-16/h2-7H,1,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORDMYMDARARBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)

![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)

![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)

![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)